3-(2-Fluoro-5-methylphenoxy)propan-1-ol
Overview
Description
3-(2-Fluoro-5-methylphenoxy)propan-1-ol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds : New compounds with potential applications in various fields have been synthesized using derivatives of 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol. For instance, Acar et al. (2012) synthesized new metallophthalocyanines, which are crucial in materials science and catalysis, using a phenoxy derivative (Acar, V. Çakır, Z. Bıyıklıoğlu, & H. Kantekin, 2012).
Development of Fluorescent Sensors : Ye et al. (2014) created a fluorogenic chemosensor for aluminum detection using an aminophenol-based chemosensor. Such sensors are vital in environmental monitoring and bio-imaging (Ye, S. Sun, Y. Li, L. Zhi, W. Wu, & Y. Wang, 2014).
Investigation of Antimicrobial and Anticancer Properties : Research by Şenkardeş et al. (2020) explored the synthesis of novel ether-linked derivatives of ornidazole with potential antimicrobial and anticancer activities. This is significant in medicinal chemistry and drug development (Şenkardeş, N. Kulabaş, Ö. Özakpınar, S. Kalayci, F. Şahin, I. Küçükgüzel, & Ş. Küçükgüzel, 2020).
Role in Metabolic Profiling : The use of isomeric fluorophenols, including 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, helped in understanding the transformation of phenol to benzoate in environmental microbiology. This study by Genthner et al. (1989) contributes to our understanding of environmental biotransformation processes (Genthner, G. Townsend, & P. Chapman, 1989).
Pharmacokinetic and Metabolic Studies : Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound related to 3-(2-Fluoro-5-methylphenoxy)-propan-1-ol, providing insights crucial for drug development and toxicological studies (Wu, Z. Wu, J. Yang, V. Nair, D. Miller, & J. Dalton, 2006).
Novel Synthesis Methods : Mann and Weymouth-Wilson (1994) described a novel method for synthesizing hydroxymethyl nucleosides using a reaction involving alcohols. This method is important in organic synthesis and pharmaceutical research (Mann & A. Weymouth-Wilson, 1994).
Properties
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMWMJGAXWRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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